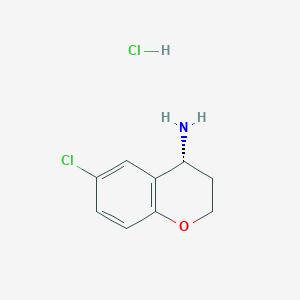

(R)-6-Chlorochroman-4-amine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves starting from the desired product and working backwards to identify possible starting materials .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity .科学的研究の応用

Prodrug Carrier Applications

One study explored the use of biocompatible polymers as prodrug carriers for amine drugs. While not directly mentioning "(R)-6-Chlorochroman-4-amine hcl," this research provides context for how such compounds could be utilized in drug delivery systems. The study demonstrated that oxidized cellulose can covalently link to amine drugs via an amide bond, offering a macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).

Environmental Remediation

Research on the extraction of chromium(VI) using amine extractants highlights the environmental application of amine compounds. This study indicates that amines can share with hydrochloric acid to extract chromium from solutions, a process that is exothermic and significantly influenced by the presence of potassium chloride and phenolic compounds (Someda, El-Shazly, & Sheha, 2005).

Analytical Chemistry

A study on the influence of the Hofmeister series on the retention of amines in reversed-phase liquid chromatography provides insights into analytical applications. It demonstrates how mobile-phase anion identity can significantly affect amine retention, highlighting the complex interactions at play in chromatographic processes and the potential for optimizing analytical methodologies (Roberts et al., 2002).

Oxidation Reactions and Chemical Synthesis

Research on the rapid inter- and intramolecular chlorine transfer reactions of histamine and carnosine chloramines suggests potential synthetic applications for chlorine-containing amines. This study shows how such compounds can undergo chlorine transfer to yield more stable chloramines, which could be leveraged in synthetic chemistry for various oxidation reactions (Pattison & Davies, 2006).

Nanoparticle Synthesis

Another area of application is in the synthesis and stabilization of nanoparticles. A study demonstrated that primary amines could undergo chloromethylation, reacting with metallic compounds to produce stabilized nanoparticles, showing the potential of such compounds in creating functional materials (Lawrence, Li, & Rauchfuss, 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFUFGWFRJZAHS-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Chlorochroman-4-amine hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)

![5-bromo-2-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2915400.png)

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)